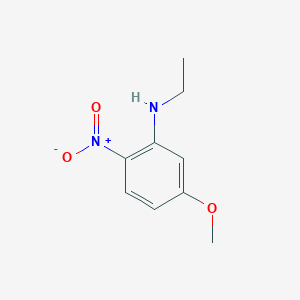

N-ethyl-5-methoxy-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C9H12N2O3. It is a derivative of aniline, characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methoxy-2-nitroaniline typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent reactions may involve alkylation and methylation steps .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the substitution to the meta position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: Formation of N-ethyl-5-methoxy-2-aminobenzene.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

N-ethyl-5-methoxy-2-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-ethyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-5-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.

5-Methoxy-2-nitroaniline: Lacks the ethyl group, only has the methoxy and nitro groups.

N-ethyl-2-nitroaniline: Similar but lacks the methoxy group

Uniqueness

N-ethyl-5-methoxy-2-nitroaniline is unique due to the combination of the ethyl, methoxy, and nitro groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Activité Biologique

N-ethyl-5-methoxy-2-nitroaniline is a compound of significant interest in pharmaceutical and chemical research due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the following structural features:

- Nitro Group : Contributes to its reactivity and potential biological interactions.

- Methoxy Group : Enhances lipophilicity and may influence pharmacokinetic properties.

- Ethyl Substituent : Modifies the electronic properties and steric hindrance of the molecule.

The synthesis of this compound typically involves the nitration of 5-methoxy-aniline followed by alkylation with ethyl halides. The general reaction scheme can be summarized as follows:

- Nitration : 5-Methoxyaniline is treated with a nitrating agent (e.g., nitric acid) to introduce the nitro group.

- Alkylation : The resulting nitroaniline is then reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a base to form the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through the activation of caspase pathways.

Case Study Example :

A study conducted on MCF-7 breast cancer cells showed a dose-dependent increase in apoptotic markers when treated with varying concentrations of this compound. The results indicated that concentrations above 50 µM significantly increased both caspase-3 and caspase-9 activity, suggesting a mitochondrial pathway of apoptosis induction.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : The reduction process may lead to oxidative stress within cells, contributing to cytotoxic effects against tumor cells.

- DNA Interaction : Preliminary studies suggest potential intercalation between DNA bases, which could disrupt replication processes.

Therapeutic Applications

Given its promising biological activities, this compound is being investigated for several therapeutic applications:

- Antimicrobial Agents : Development as a new class of antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Further research into its potential as an adjunct therapy for various cancers.

- Chemical Probes : Utilization in biochemical assays to study enzyme activities and cellular processes.

Propriétés

IUPAC Name |

N-ethyl-5-methoxy-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-10-8-6-7(14-2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGNYGWCOUUMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.